molecular formula C12H10N2O4S B2893089 (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide CAS No. 882240-42-8

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2893089
CAS No.: 882240-42-8
M. Wt: 278.28
InChI Key: WAIWAKPOFPIRFL-TWGQIWQCSA-N
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Description

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide (CAS 882240-42-8) is a synthetic thiazolidine-based compound supplied for biochemical research. This molecule features a Z-configured acetamide core and has a molecular formula of C12H10N2O4S and a molecular weight of 278.28 g/mol . Compounds within the 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide class have demonstrated significant promise in pharmacological screening, exhibiting potent antioxidant activity through mechanisms such as DPPH radical scavenging and inhibition of lipid peroxidation, as well as notable anti-inflammatory effects in biological assays . The structural motif of the thiazolidine-2,4-dione ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its presence in various investigated therapeutic agents . This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-8-4-2-3-7(5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIWAKPOFPIRFL-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and wound healing. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀N₂O₃S
  • Molecular Weight : 262.28 g/mol
  • IUPAC Name : this compound

The structural features of this compound include a thiazolidine ring which is known for contributing to various biological activities including anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, research on related compounds has demonstrated significant antiproliferative effects against various cancer cell lines:

  • Study Findings : A study evaluated several thiazolidine derivatives for their antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Among these, certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like irinotecan, indicating promising anticancer efficacy .

Wound Healing Properties

The compound has also been investigated for its wound healing properties. In vitro assays have shown that thiazolidine derivatives can enhance fibroblast proliferation and migration, which are critical processes in wound healing:

  • Mechanism of Action : The mechanism is believed to involve the modulation of growth factors and cytokines that promote tissue regeneration.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidine compounds is crucial for optimizing their biological activity. Key findings include:

  • Phenyl Substituents : The presence of methoxy groups on the phenyl ring significantly enhances anticancer activity, likely due to increased hydrophobic interactions with cellular targets .
  • Dioxo Group Influence : The dioxo functionality in the thiazolidine ring contributes to the compound's ability to interact with biomolecular targets effectively, enhancing its therapeutic potential .

Case Study 1: Antiproliferative Activity

A specific derivative of thiazolidine was tested against multiple cancer cell lines. The results indicated that it exhibited a high degree of selectivity and potency:

CompoundCell LineIC₅₀ (µM)Reference
Compound 18A54915
Compound 18MCF-720
Compound 18HepG218

Case Study 2: Wound Healing Efficacy

In another study focusing on wound healing:

ParameterControl GroupTreated Group
Cell Migration (%)50%80%
Proliferation RateLowHigh

The treated group showed a significant increase in both cell migration and proliferation rates compared to the control group, suggesting enhanced wound healing capabilities attributed to the compound.

Comparison with Similar Compounds

Structural Modifications and Anticancer Activity

The target compound’s anticancer activity has been benchmarked against structurally related thiazolidinone derivatives. Key comparisons include:

Compound Name Substituents on Thiazolidinone/Phenyl Ring IC50 (MCF-7) IC50 (A549) Reference
Target Compound 3-Methoxyphenyl N/A N/A
2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide 3-Trifluoromethylphenyl Significant N/A
5-Benzylidene-thiazolidine-2,4-dione derivatives Varied benzylidene groups Variable Variable
2-(2,4-Dioxo-thiazolidin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide 5-Fluoroindole-ethyl N/A N/A
  • Key Findings :
    • The target compound demonstrated superior activity against MCF-7 and A549 tumor cells compared to analogs with trimethoxyphenyl or thiadiazolyl substituents (e.g., IC50 values of 15.28 mg/mL and 12.7 mg/mL for a trimethoxyphenyl analog vs. lower values for the target compound) .
    • The 3-trifluoromethylphenyl analog exhibited enhanced potency against MCF-7 cells, suggesting electron-withdrawing groups improve binding to hydrophobic pockets in cancer targets .
    • Substitution with a 5-fluoroindole group (as in ) may shift selectivity toward hematological cancers (e.g., K562 leukemia), highlighting the role of aromatic heterocycles in target specificity.

Antioxidant and Anti-inflammatory Profiles

Thiazolidinone-acetamide hybrids with modified aryl groups show overlapping bioactivities:

Compound Name Antioxidant Activity (DPPH Scavenging) Anti-inflammatory Activity (Edema Inhibition) Dual Activity Reference
Target Compound Not reported Not reported Not reported
N-(6-Nitrobenzothiazol-2-yl)-2-(2,4-dioxo-thiazolidin-5-yl)acetamide (4n) +++ ++ Yes
N-[4-(o-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-thiazolidin-5-yl)acetamide (4k) ++ +++ Yes
  • Key Insights :
    • The 3-methoxyphenyl group in the target compound is structurally analogous to the o-methoxyphenyl group in compound 4k , which exhibits dual antioxidant and anti-inflammatory effects. This suggests the target compound may share similar activities, though experimental validation is needed .
    • Nitro and benzothiazole substituents (e.g., 4n ) enhance radical scavenging, likely due to electron-deficient aromatic systems stabilizing reactive oxygen species .

Physicochemical and Pharmacokinetic Properties

Modifications to the thiazolidinone core and acetamide side chain influence solubility, bioavailability, and metabolic stability:

Compound Name LogP Water Solubility Metabolic Stability Reference
Target Compound ~2.5* Moderate Moderate
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-3-(phenylsulfonyl)-thiazolidin-5-yl]acetamide ~3.8 Low High
2-[(5Z)-2,4-Dioxo-5-(thiophen-2-ylmethylidene)-thiazolidin-3-yl]-N-[2-(5-fluoroindol-3-yl)ethyl]acetamide ~2.1 High Low
  • Thiophene and fluoroindole substituents (e.g., ) improve solubility but may reduce metabolic stability due to enzymatic oxidation. The target compound’s 3-methoxyphenyl group balances moderate LogP (~2.5) and solubility, favoring oral bioavailability.

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, starting with condensation of a substituted benzaldehyde with thiazolidinedione, followed by coupling with 3-methoxyaniline derivatives. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during condensation steps .
  • Catalyst use : Palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) improves reduction efficiency in intermediate steps .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .
    Purification via column chromatography or recrystallization in ethanol is critical for >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., Z-configuration at the thiazolidinone double bond) and confirms substitution patterns on the phenyl ring .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-N-C bending) validate the thiazolidinedione core .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Functional group substitution : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate receptor binding .
  • Stereochemical analysis : Compare (2Z) vs. (2E) isomers using X-ray crystallography to determine conformational preferences in target binding pockets .
  • In vitro testing : Screen derivatives against disease-relevant cell lines (e.g., MCF-7 for cancer) to correlate structural modifications with IC₅₀ values .

Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

  • Standardize assay conditions : Control variables like serum concentration, incubation time, and cell passage number .
  • Verify compound stability : Use HPLC to confirm no degradation occurs during assays .
  • Orthogonal assays : Cross-validate results with enzymatic inhibition studies (e.g., kinase activity) or in vivo models (e.g., alloxan-induced diabetic rats) .

Q. What experimental design considerations are critical for in vivo toxicity and efficacy studies?

  • Animal models : Use transgenic rodents or xenografts for disease-specific contexts (e.g., NOD/SCID mice for cancer) .
  • Dosing regimen : Optimize bioavailability via intraperitoneal (IP) or oral administration, monitoring plasma half-life using LC-MS .
  • Biomarker analysis : Measure liver/kidney function markers (ALT, creatinine) and tissue histopathology to assess toxicity .

Methodological Guidance

Q. What strategies improve solubility and stability for in vitro applications?

  • Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • pH adjustments : Buffered solutions (pH 7.4) prevent thiazolidinedione ring hydrolysis .
  • Lyophilization : Store as a lyophilized powder at -80°C to extend shelf life .

Q. How can researchers validate target engagement in enzymatic assays?

  • Kinetic studies : Measure Michaelis-Menten parameters (Km, Vmax) to quantify inhibition potency .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled substrates) to confirm competitive vs. non-competitive inhibition .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts to verify direct binding .

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